![molecular formula C14H20Cl2N2O2 B2365208 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride CAS No. 1394041-69-0](/img/structure/B2365208.png)
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is a complex organic compound with a unique bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride typically involves multiple steps. One common approach is the reduction of spirocyclic oxetanyl nitriles, which provides a general and scalable method for producing 3-azabicyclo[3.1.1]heptanes . The key step in this synthesis involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The synthesis can be performed on a large scale, with some steps yielding up to 1 kilogram of product . The process involves hydrolysis and subsequent purification steps to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lead tetraacetate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative decarboxylation can yield 2,6-methanopiperidone derivatives, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride has numerous applications in scientific research:
Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique structure.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound shares a similar bicyclic structure but lacks the benzyl and amino groups.
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: The non-dihydrochloride form of the compound.
Uniqueness
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
特性
IUPAC Name |
6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.2ClH/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHMRVZETPAFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
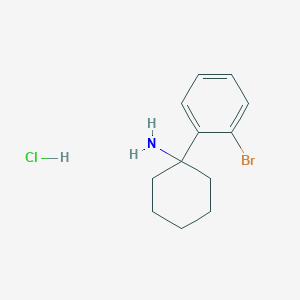
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)
![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)


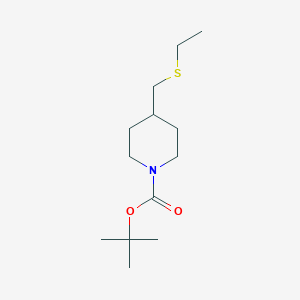
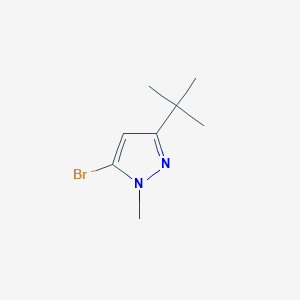

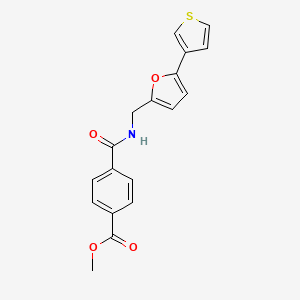
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)
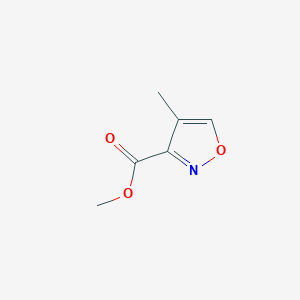
![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)
